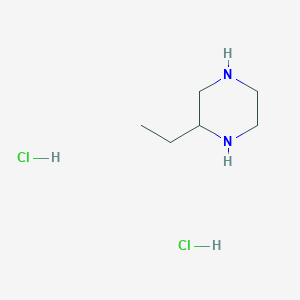

2-Ethylpiperazine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of piperazine derivatives often involves the reaction of different starting materials to introduce various functional groups onto the piperazine ring. For instance, the synthesis of 1-ethylpiperazinediium pentachloroantimonate (III) monohydrate involves the reaction of antimony trioxide and 1-ethylpiperazine in hydrochloric acid . Similarly, 2-phenylpiperazine, an intermediate of mirtazapine, is synthesized from phenylacetic acid through a series of reactions including the use of phosphorus trichloride, bromine, and ethylenediamine, followed by reduction . These methods suggest that the synthesis of 2-ethylpiperazine dihydrochloride could involve the introduction of an ethyl group at the 2-position of the piperazine ring, followed by the addition of hydrochloride to form the dihydrochloride salt.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized by the presence of a six-membered ring containing two nitrogen atoms. The structure of 1-ethylpiperazinediium pentachloroantimonate (III) monohydrate, for example, consists of isolated cations, anions, and lattice water molecules, with the piperazine ring adopting an orthorhombic system . The nuclear magnetic resonance (NMR) spectra of 2,3,5,6-tetramethylpiperazine dihydrochlorides provide insights into the stereochemical assignments of isomers, which is crucial for understanding the molecular structure of piperazine derivatives .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, including dealkylation, as seen in the metabolism of atrazine by the fungus Pleurotus pulmonarius, which produces dealkylated metabolites . The reactivity of piperazine derivatives with different reagents leads to the formation of complex structures, such as the reaction of ammonium tetrasulfidotungstate with 1-ethylpiperazine resulting in the formation of 1-ethylpiperazinediium tetrasulfidotungstate . These reactions demonstrate the versatility of piperazine derivatives in forming new compounds with diverse properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives can be deduced from their structural characteristics and the types of interactions they form. For example, the noncentrosymmetric structure of 1-ethylpiperazinediium pentachloroantimonate (III) monohydrate is stabilized by various hydrogen bonds, forming a three-dimensional network . The crystallization behavior and hydrogen bonding patterns of double dihydromethylpiperazinediium metallic sulfates also provide insights into the supramolecular arrangements and potential catalytic activities of these compounds . These properties are indicative of the potential behaviors of 2-ethylpiperazine dihydrochloride, such as its solubility, crystallization tendencies, and reactivity.

Aplicaciones Científicas De Investigación

Piperazine derivatives, in general, have a wide range of biological and pharmaceutical activity . They are key components of several blockbuster drugs, such as Imatinib (also marketed as Gleevec) or Sildenafil (sold as Viagra) . The synthesis of piperazine derivatives has been a focus of recent research, with methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

In general, 2-ethylpiperazine is used in industries such as dyes, plastics, and coatings . The preparation method involves the addition reaction of piperazine and ethylene double bond. Piperazine and ethylene can be added at high temperature under the catalysis of pyridine .

Safety And Hazards

Propiedades

IUPAC Name |

2-ethylpiperazine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.2ClH/c1-2-6-5-7-3-4-8-6;;/h6-8H,2-5H2,1H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCKAKBROIJTVJI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CNCCN1.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70623508 |

Source

|

| Record name | 2-Ethylpiperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70623508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethylpiperazine dihydrochloride | |

CAS RN |

438050-52-3 |

Source

|

| Record name | 2-Ethylpiperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70623508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-Benzyl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B1291588.png)